6-Phenylmorpholin-3-one
Overview
Description
6-Phenylmorpholin-3-one is a heterocyclic organic compound that belongs to the morpholine family. It is characterized by a morpholine ring substituted with a phenyl group at the sixth position. This compound is a white crystalline solid that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylmorpholin-3-one typically involves the reaction of phenylamine with ethylene oxide, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of high-pressure reactors and automated systems to ensure consistent quality and yield. The process is designed to be eco-friendly and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced morpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phenylmorpholinone oxides.
Reduction: Reduced morpholine derivatives.
Substitution: Halogenated phenylmorpholinones.
Scientific Research Applications
6-Phenylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 6-Phenylmorpholin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in cellular processes, leading to the disruption of cell cycle regulation and cytokinesis. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- 4-Phenylmorpholin-3-one
- 4-(4-Aminophenyl)morpholin-3-one
- 4-(4-Nitrophenyl)morpholin-3-one
Comparison: 6-Phenylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the phenyl group at the sixth position rather than the fourth position influences its interaction with biological targets and its overall stability .
Properties
IUPAC Name |
6-phenylmorpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVWPLQBMKYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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